4-Cyano-3-fluorophenylboronic acid
Overview
Description
4-Cyano-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C7H5BFNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 4-position and a fluorine atom at the 3-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
The primary target of 4-Cyano-3-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the success of the SM coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is generally environmentally benign , suggesting it has a low impact on the environment.
Biochemical Analysis
Biochemical Properties
4-Cyano-3-fluorophenylboronic acid plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in enzyme inhibition, where this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, it can interact with other proteins and biomolecules, influencing their function and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression profiles and metabolic fluxes within the cell. Furthermore, this compound can induce oxidative stress in cells, affecting cellular homeostasis and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, particularly enzymes. It acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions are critical for its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered metabolic states. These temporal effects are essential for understanding the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites. Additionally, it can interact with cofactors, such as NADH and ATP, influencing their availability and utilization in cellular processes. These interactions are essential for understanding the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its accumulation in different tissues. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways. These localization patterns are essential for understanding the compound’s cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyano-3-fluorophenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 4-bromo-3-fluorobenzonitrile using a palladium catalyst and bis(pinacolato)diboron under mild conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-3-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions like oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), and elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenylboronic acids .
Scientific Research Applications
4-Cyano-3-fluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Comparison: 4-Cyano-3-fluorophenylboronic acid is unique due to the presence of both cyano and fluorine substituents on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions compared to other similar compounds . The combination of these substituents also imparts distinct electronic properties, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
(4-cyano-3-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECWLXUOZUMPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382448 | |
Record name | 4-Cyano-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843663-18-3 | |
Record name | 4-Cyano-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-3-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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